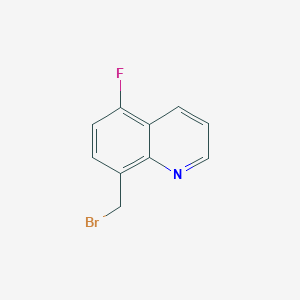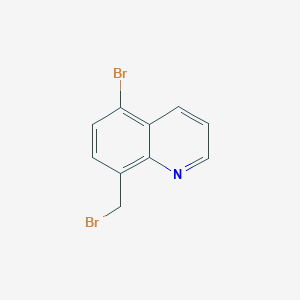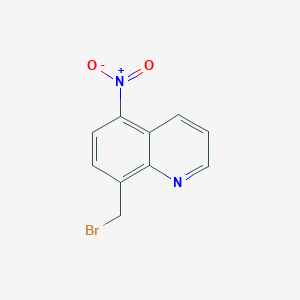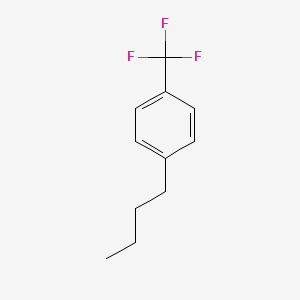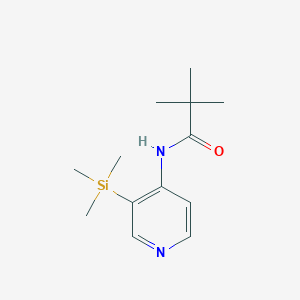
1-(2-Bromoethoxy)-4-phenoxybenzene
Übersicht
Beschreibung
1-(2-Bromoethoxy)-4-phenoxybenzene is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmaceutical Applications
1-(2-Bromoethoxy)-4-phenoxybenzene plays a role as an intermediate in the synthesis of various chemical compounds. For example, it is used in the preparation of dofetilide, a medication for treating arrhythmia. The synthesis involves reactions such as the Williamson Reaction, demonstrating its significance in pharmaceutical chemistry (Zhai Guang-xin, 2006).
Environmental and Combustion Byproduct Studies
The study of brominated hydrocarbons like this compound is crucial in understanding environmental impacts, especially regarding their transformation into hazardous combustion byproducts. Research in this area focuses on the formation of brominated dioxins and similar compounds during processes like waste incineration or accidental fires (Catherine S Evans & B. Dellinger, 2003).
Larvicidal Activity
Investigations into the biological activity of derivatives of this compound revealed their potential as larvicides. A study showed that 1-(2-bromoethoxy)-2-phenylbenzene, a related compound, demonstrated 100% larval mortality against Aedes aegypti, suggesting its potential use in controlling mosquito populations (Yina Pájaro et al., 2017).
Material Science and Polymer Chemistry
In material science, derivatives of this compound are utilized in the synthesis of polymers. For example, hyperbranched polyethers have been created using related brominated compounds, demonstrating the role of these chemicals in advancing polymer chemistry (K. Uhrich et al., 1992).
Energy Storage Applications
In the field of energy storage, derivatives of this compound have been investigated for their use in non-aqueous redox flow batteries. These studies aim to enhance the chemical stability and solubility of these compounds to improve battery performance (Jingjing Zhang et al., 2017).
Marine Biology and Antifouling Research
In marine biology, some polybrominated derivatives of this compound exhibit antifouling activity, making them potential candidates for environmentally friendly antifouling agents. These compounds have been tested against various marine organisms, showing promising results in preventing biofouling (Sofia Ortlepp et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGFBFDCPJARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532197 | |
| Record name | 1-(2-Bromoethoxy)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87545-48-0 | |
| Record name | 1-(2-Bromoethoxy)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



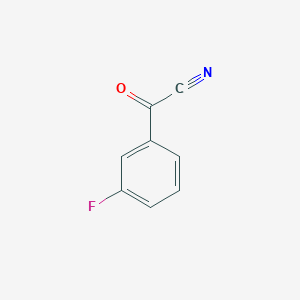



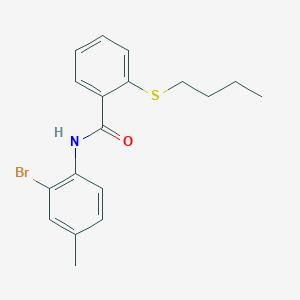

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)
